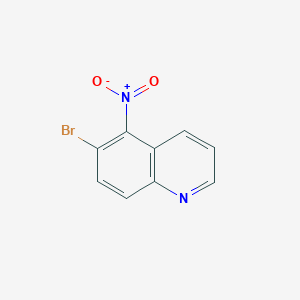

6-Bromo-5-nitroquinoline

Übersicht

Beschreibung

6-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with bromine and nitro groups at the 6 and 5 positions, respectively. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitroquinoline typically involves the nitration of 6-bromoquinoline. One common method includes the reaction of 6-bromoquinoline with a mixture of nitric acid and sulfuric acid at low temperatures (0°C) to yield this compound . This reaction is highly efficient and provides the desired product in quantitative yield.

Industrial Production Methods: Industrial production methods for this compound often utilize similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent concentrations to minimize by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-5-nitroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution (SNAr):

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid at 0°C.

Reduction: Hydrazine monohydrate and Pd/C.

Major Products:

Amino Derivatives: Reduction of the nitro group yields 6-bromo-5-aminoquinoline.

Substituted Quinolines: Nucleophilic substitution reactions produce various substituted quinolines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 6-bromo-5-nitroquinoline is its anticancer activity . Research has demonstrated that this compound exhibits high antiproliferative, cytotoxic, and apoptotic effects on various cancer cell lines, including:

- Human cervical cancer cells (HeLa)

- Human adenocarcinoma cells (HT29)

- Rat glioblastoma cells (C6)

In comparative studies, this compound has shown promising results against these cell lines, with its activity being notably higher than many other synthesized quinoline derivatives. For instance, it has been reported to possess lower cytotoxicity than 5-fluorouracil in HT29 cells but still demonstrates significant apoptotic activity, indicating its potential for cancer therapy .

Synthesis of Derivatives

The compound serves as a key starting material for synthesizing various biologically active derivatives. The presence of both bromine and nitro groups allows for selective nucleophilic substitution reactions, leading to the formation of morpholinyl and piperazinyl derivatives. These derivatives have been synthesized under microwave-assisted conditions, yielding high reaction efficiencies (up to 98% for morpholinyl and 87% for piperazinyl derivatives) .

Table 1: Synthesis Yields of Derivatives

| Derivative Type | Yield (%) |

|---|---|

| Morpholinyl quinoline | 98 |

| Piperazinyl quinoline | 87 |

The activation of the quinoline ring by the nitro group facilitates these substitutions, enhancing the reactivity of the adjacent bromine atom . This synthetic versatility opens avenues for developing new compounds with enhanced pharmacological profiles.

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for various other biological activities:

- Antimalarial Activity : Some studies suggest that quinoline derivatives can exhibit antimalarial properties, making them valuable in treating malaria.

- Cardiovascular Effects : Research indicates potential cardiovascular benefits from certain quinoline derivatives.

- CNS Effects : The compound may also influence central nervous system activity, warranting further investigation into its neuropharmacological effects.

- Antimicrobial Properties : Several studies have indicated that quinolines can possess antimicrobial activity against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Computational modeling has been employed to elucidate how modifications to the molecular structure can enhance interactions with target proteins such as Bcl-2, a key regulator in apoptosis . This approach not only aids in predicting the efficacy of new derivatives but also assists in designing compounds with improved selectivity and potency.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-nitroquinoline in biological systems involves its interaction with cellular components leading to cytotoxic effects. The nitro group is believed to undergo bioreduction, generating reactive intermediates that cause DNA damage and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is known to interfere with cellular redox balance and mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

6-Bromoquinoline: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

5-Nitroquinoline: Lacks the bromine substituent, affecting its reactivity and applications.

Uniqueness: 6-Bromo-5-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and biological activities. This dual functionality allows for versatile chemical modifications and enhances its potential in various applications .

Biologische Aktivität

6-Bromo-5-nitroquinoline (C₉H₅BrN₂O₂) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

1. Chemical Structure and Properties

This compound features a quinoline ring system with bromine and nitro substituents at the 6th and 5th positions, respectively. This structural configuration enhances its reactivity and biological activity, making it a subject of interest in drug development.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol |

| Structure | Quinoline derivative |

2.1 Biochemical Interactions

This compound interacts with various biological molecules, notably cytochrome P450 enzymes, which are crucial for drug metabolism. The nitro group can be reduced to form reactive intermediates that may bind to proteins and DNA, leading to cytotoxic effects.

2.2 Cellular Effects

Research indicates that this compound exhibits significant antiproliferative, cytotoxic, and apoptotic effects across various cancer cell lines, including:

- Rat glioblastoma (C6)

- Human cervical cancer (HeLa)

- Human adenocarcinoma (HT29)

In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting potential as an anticancer agent .

3.1 Comparative Studies

In comparative analyses, this compound has shown promising results against cancer cell lines:

- More potent than 5-fluorouracil (5-FU) in certain contexts.

- Demonstrated lower cytotoxicity than 5-FU specifically in the HT29 cell line .

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| C6 | Not specified | More potent |

| HeLa | Not specified | More potent |

| HT29 | Not specified | Less potent |

3.2 Mechanistic Insights

The compound's ability to induce apoptosis is linked to its interaction with cellular pathways that regulate cell death. Studies suggest that the compound's reactive intermediates play a critical role in mediating these effects .

4. Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits notable antimicrobial activity against various pathogens:

- Effective against both Gram-positive and Gram-negative bacteria.

- Demonstrates antifungal properties as well .

5. Synthesis and Structural Characterization

The synthesis of this compound typically involves nitration of 6-bromoquinoline using a mixture of nitric and sulfuric acids, allowing for selective introduction of the nitro group while maintaining high yields .

Synthetic Route Overview

- Nitration of 6-bromoquinoline.

- Isolation of the product through crystallization.

6. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

- A study reported its effectiveness against multiple cancer cell lines, positioning it as a candidate for further investigation in anticancer therapies.

- Another research effort focused on its antimicrobial properties, emphasizing its role as a potential treatment for bacterial infections.

Eigenschaften

IUPAC Name |

6-bromo-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMTVQQECNRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299726 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98203-04-4 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 6-Bromo-5-nitroquinoline?

A1: this compound is an organic compound with the molecular formula C₉H₅BrN₂O₂. [, ] Its structure consists of a quinoline ring system, with a bromine atom substituted at the 6th position and a nitro group substituted at the 5th position of the ring.

Q2: What do we know about the anticancer activity of this compound?

A2: Research indicates that this compound demonstrates promising anticancer activity. [] In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer cells (HeLa), and human adenocarcinoma (HT29) cells. Interestingly, this compound was found to be more potent than the commonly used anticancer drug 5-fluorouracil (5-FU) in certain cell lines, suggesting its potential as a lead compound for further anticancer drug development.

Q3: How was the structure of this compound confirmed?

A3: The structure of this compound was confirmed using X-ray diffraction analysis. [, ] This technique allowed researchers to determine the precise arrangement of atoms within the molecule, revealing its orthorhombic crystal structure. The crystallographic data obtained from X-ray diffraction provided crucial insights into the molecular geometry, bond lengths, and bond angles of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.